molecular formula C11H16N2O4S B2887685 2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid CAS No. 232280-96-5

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid

Cat. No. B2887685
M. Wt: 272.32
InChI Key: SVJXVFJTMBYODT-UHFFFAOYSA-N
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Description

The compound “2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-(N-Boc-aminomethyl)phenylboronic acid” and “4-(Boc-aminomethyl)benzeneboronic acid” are known . These compounds are typically synthesized using methods such as cationic ring-opening polymerization .

Scientific Research Applications

Peptidomimetics Synthesis

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid plays a significant role in the synthesis of peptidomimetics, which are compounds mimicking the structure and function of peptides. A study by Ferrini et al. (2015) highlighted a ruthenium-catalyzed protocol for preparing a protected version of a triazole amino acid, aiming at the synthesis of triazole-containing dipeptides and HSP90 inhibitors, showing the compound's utility in developing biologically active compounds and scaffolds for medicinal chemistry (Ferrini et al., 2015).

Structural Analysis of Peptide Mimetics

Kaiser et al. (2000) conducted structural analyses of Boc-protected derivatives of di- and tripeptide mimetics, including 2-aminomethyl-1,3-thiazole-4-carboxylic acid, to understand their conformational properties through X-ray crystal structures and ab initio calculations. This work emphasizes the importance of such compounds in studying peptide structure and function, enhancing our understanding of peptide mimetics' design and synthesis (Kaiser et al., 2000).

Enzyme-Catalyzed Synthesis

Aurell et al. (2014) developed a synthesis route for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, demonstrating the use of enzyme-catalyzed reactions in synthesizing complex molecules. This study showcases the potential of using biocatalysts for the regioselective transformation of compounds, highlighting an environmentally friendly approach to chemical synthesis (Aurell et al., 2014).

Medicinal Chemistry and Drug Discovery

Havel et al. (2018) described the synthesis of 4-substituted-2-aminothiazoles, a class of compounds often used as intermediates in medicinal chemistry and drug discovery. This study underlines the flexibility and efficiency of synthesizing structurally diverse aminothiazoles, which are crucial for developing new therapeutic agents (Havel et al., 2018).

Synthetic Methodology Development

Tormyshev et al. (2006) reported a synthesis method for 5-substituted oxazole-4-carboxylic acid esters, applicable to various carboxylic acids, including N-Boc-protected amino acids. This procedure illustrates the compound's role in facilitating the development of novel synthetic methodologies for producing oxazole derivatives, relevant in both research and industrial settings (Tormyshev et al., 2006).

properties

IUPAC Name

5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)13-7(18-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJXVFJTMBYODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

Methyl 2-(N-Boc-aminomethyl)-5-methylthiazole-4-carboxylate (22.0 g, 77 mmol) was dissolved in ethanol (100 ml), and a solution of LiOH (2.2 g, 92 mmol) in water (50 ml) was added. After the mixture had been stirred for 30 minutes at room temperature, the ethanol was removed on a rotary evaporator and the solution which remained was diluted with water (70 ml). The aqueous phase was washed with ethyl acetate (3×) and brought to pH 2 with 20% strength NaHSO4 solution, during which process a pale brown oil separated out. The aqueous phase was extracted with dichloromethane and the combined organic extracts were dried (MgSO4) and concentrated in vacuo. The pale brown residue was extracted by stirring in diisopropyl ether. The colorless precipitate which remained was filtered off with suction and washed with diisopropyl ether. Yield: 6.9 g (25.4 mmol, 33%, colorless solid).
Name
Methyl 2-(N-Boc-aminomethyl)-5-methylthiazole-4-carboxylate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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